molecular formula C15H10F2N2O2S B2755263 N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946228-03-1

N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2755263
CAS No.: 946228-03-1
M. Wt: 320.31
InChI Key: NDIXFPCOJIDJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a novel synthetic compound designed for research use, featuring a hybrid scaffold that integrates multiple pharmacologically active motifs. Its molecular structure contains a 5-(thiophen-2-yl)isoxazole core, a configuration recognized in medicinal chemistry for its potential in anticancer agent development . Recent studies on analogs have shown that the 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole structure exhibits potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, by functioning as an inhibitor of the Estrogen Receptor alpha (ERα) . The compound's architecture also includes a 3,4-difluorophenylacetamide moiety, a group often utilized in drug discovery to influence bioavailability and target binding . This specific combination of a thiophene-isoxazole core with a difluorophenylacetamide chain is engineered to probe biological pathways relevant to oncology research, particularly those involving nuclear hormone receptors. Researchers can utilize this compound to investigate novel mechanisms of action and explore structure-activity relationships (SAR) in the development of targeted therapies . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-11-4-3-9(6-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXFPCOJIDJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer and antimicrobial properties.

Chemical Structure

The compound can be represented as follows:

N 3 4 difluorophenyl 2 5 thiophen 2 yl isoxazol 3 yl acetamide\text{N 3 4 difluorophenyl 2 5 thiophen 2 yl isoxazol 3 yl acetamide}

This structure consists of a difluorophenyl group, an isoxazole ring, and a thiophene moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and thiophene rings followed by acetamide coupling. Detailed synthetic pathways are often documented in patent literature .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
9MCF-71.1TS Inhibition
9HCT-1162.6TS Inhibition
9HepG21.4TS Inhibition

The compound's IC50 values indicate a strong potential for use in cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Studies

  • Anticancer Study : A study evaluated the compound's effect on MCF-7 breast cancer cells, demonstrating an IC50 value of 1.1 μM, which is significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research highlighted the compound's efficacy against S. aureus, with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits thymidylate synthase, affecting DNA synthesis in cancer cells.
  • Cell Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown promising activity against various cancer cell lines. In one study, isoxazole derivatives demonstrated significant growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H460, with percent growth inhibitions reaching up to 86% . The mechanism of action often involves the induction of apoptosis through DNA damage and disruption of cell cycle progression.

Cell Line Percent Growth Inhibition
OVCAR-885.26%
NCI-H46075.99%
SNB-1986.61%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have been tested against a range of bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the thiophene ring have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliEffective

Antiviral Properties

Emerging research suggests that compounds with isoxazole structures may exhibit antiviral properties. A study on related compounds indicated efficacy against flaviviruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV), suggesting that the incorporation of thiophene and isoxazole moieties enhances antiviral activity .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide was synthesized and tested against various cancer cell lines. The study revealed that the compound induced significant apoptosis in MCF7 breast cancer cells through caspase activation pathways.

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized based on the core structure of this compound and tested for antimicrobial activity using standard disk diffusion methods. The results demonstrated that certain modifications enhanced antibacterial potency significantly compared to the parent compound.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups :

  • The target compound’s 3,4-difluorophenyl group contrasts with the 3,4-dichlorophenyl (Cl) in and 4-CF3-phenyl in . Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to bulkier Cl or CF3 groups.
  • In oxadixyl , the methoxy group (OCH3) provides electron-donating effects, which are absent in the target compound.

Heterocyclic Systems: The thiophene-isoxazole system in the target compound differs from thiazole (e.g., ), thiadiazole (e.g., ), or oxazolidinone (e.g., ). Thiophene’s aromaticity and isoxazole’s polarity may enhance solubility and target binding compared to thiazole or thiadiazole derivatives.

Biological Relevance :

  • Thiadiazole-thiol derivatives () are associated with antimicrobial activity, while thiazole-based acetamides () are used as ligands in coordination chemistry. The target compound’s thiophene-isoxazole motif could bridge these applications by combining aromatic interaction capacity with metabolic stability.

Crystallographic and Conformational Insights

  • Dihedral Angles : In , the dichlorophenyl and thiazole rings in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit a 61.8° dihedral angle, influencing crystal packing and hydrogen bonding. The target compound’s thiophene-isoxazole system may adopt a distinct conformation due to the fused heterocycle’s planarity.
  • Hydrogen Bonding: Compounds like form inversion dimers via N–H⋯N hydrogen bonds.

Pharmacological and Industrial Potential

  • Agrochemicals : Fluorinated acetamides like oxadixyl are used as pesticides. The target compound’s fluorine substituents and heterocyclic core could be optimized for herbicidal or fungicidal activity.

Q & A

Q. What computational methods validate experimental SAR findings?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories .

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